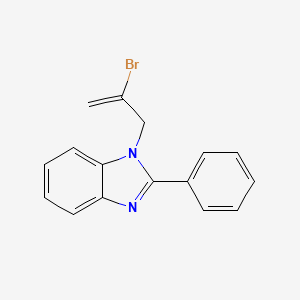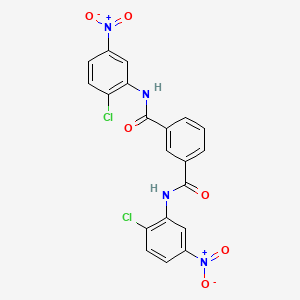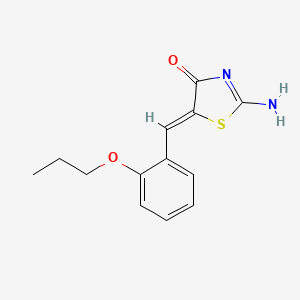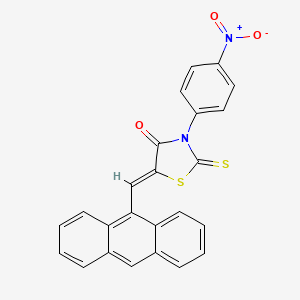
N-(2,4-dinitrophenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2,4-dinitrophényl)thiophène-2-carboxamide est un composé chimique qui appartient à la classe des dérivés du thiophène. Le thiophène est un cycle aromatique à cinq chaînons contenant du soufre. Le composé est caractérisé par la présence d’un groupe dinitrophényl lié au cycle thiophène par une liaison carboxamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2,4-dinitrophényl)thiophène-2-carboxamide implique généralement la réaction de l’acide thiophène-2-carboxylique avec la 2,4-dinitroaniline en présence d’un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .
Méthodes de production industrielle
Les méthodes de production industrielle du N-(2,4-dinitrophényl)thiophène-2-carboxamide peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et le rendement du processus de production. En outre, l’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, peut améliorer encore la capacité de mise à l’échelle de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2,4-dinitrophényl)thiophène-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les groupes nitro peuvent être réduits en groupes amino en utilisant des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes nitro.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrogène gazeux avec du palladium sur charbon ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution en milieu basique.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés aminés.
Substitution : Dérivés thiophéniques substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Le N-(2,4-dinitrophényl)thiophène-2-carboxamide a plusieurs applications en recherche scientifique :
Chimie médicinale : Le composé est étudié pour ses propriétés anticancéreuses potentielles. Il s’est avéré présenter une activité cytotoxique contre diverses lignées cellulaires cancéreuses.
Science des matériaux : Les dérivés du thiophène sont utilisés dans le développement de semi-conducteurs organiques, de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED).
Études biologiques : Le composé est utilisé dans des études relatives à l’inhibition enzymatique et aux interactions protéine-ligand.
Applications industrielles : Les dérivés du thiophène sont utilisés comme inhibiteurs de corrosion et dans la synthèse de matériaux avancés.
Mécanisme D'action
Le mécanisme d’action du N-(2,4-dinitrophényl)thiophène-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, le composé peut inhiber certaines enzymes ou protéines impliquées dans la prolifération des cellules cancéreuses. Le groupe dinitrophényl peut interagir avec des résidus d’acides aminés dans le site actif des enzymes, entraînant l’inhibition de leur activité. De plus, le cycle thiophène peut participer à des interactions de type π-π avec des résidus aromatiques, stabilisant davantage le complexe composé-enzyme .
Comparaison Avec Des Composés Similaires
Composés similaires
Thiophène-2-carboxamide : Un dérivé plus simple sans le groupe dinitrophényl.
Benzo[b]thiophène-2-carboxamide : Contient un cycle benzénique fusionné, offrant des propriétés électroniques différentes.
N-(4-fluorophényl)thiophène-2-carboxamide : Substitué par un groupe fluorophényl, offrant une réactivité et une activité biologique différentes.
Unicité
Le N-(2,4-dinitrophényl)thiophène-2-carboxamide est unique en raison de la présence du groupe dinitrophényl, qui confère des propriétés électroniques et stériques distinctes. Cela rend le composé particulièrement utile dans les études impliquant l’inhibition enzymatique et les interactions protéine-ligand. Le groupe dinitrophényl améliore également le potentiel du composé en tant qu’agent cytotoxique dans la recherche sur le cancer .
Propriétés
Formule moléculaire |
C11H7N3O5S |
|---|---|
Poids moléculaire |
293.26 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H7N3O5S/c15-11(10-2-1-5-20-10)12-8-4-3-7(13(16)17)6-9(8)14(18)19/h1-6H,(H,12,15) |
Clé InChI |
XOSZULSWOHFWKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11695747.png)
![2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11695748.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11695767.png)
![3-[(2E)-2-benzylidenehydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11695770.png)

![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11695776.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B11695781.png)

![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11695789.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11695797.png)

